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Compound of Interest

Compound Name: 4-(Hydroxymethyl)picolinonitrile

Cat. No.: B3029598

This guide provides an in-depth analysis of the spectroscopic data for 4-
(Hydroxymethyl)picolinonitrile, a valuable building block in medicinal chemistry and
materials science. Understanding its unique spectral signature is crucial for researchers in
synthesis, process development, and quality control. This document offers a detailed
examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, underpinned by field-proven insights and robust experimental protocols.

Introduction to 4-(Hydroxymethyl)picolinonitrile

4-(Hydroxymethyl)picolinonitrile, with the CAS Number 71935-32-5, is a bifunctional pyridine
derivative. Its structure incorporates a nitrile group and a hydroxymethyl group on the pyridine
ring, making it a versatile intermediate for creating more complex molecular architectures.
Accurate and comprehensive characterization of this compound is the bedrock of its reliable
use in research and development. This guide serves as an authoritative reference for its
spectroscopic properties.

Molecular Structure and Properties:
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Property Value Source
Chemical Formula C7HeN20 [1]
Molecular Weight 134.14 g/mol

CAS Number 71935-32-5

Appearance White to off-white solid

Melting Point 111-112 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules. For 4-(Hydroxymethyl)picolinonitrile, both *H and 3C NMR provide a complete

picture of its proton and carbon framework.

'H NMR Spectroscopy

The *H NMR spectrum provides information on the number of different types of protons and

their neighboring environments.

IH NMR Data Summary (Predicted)

Chemical Shift ()

Multiplicity Integration Assignment

ppm

~8.7 Doublet 1H H6

~7.8 Doublet 1H H5

~7.6 Singlet 1H H3

~5.5 Singlet 1H -OH

~4.8 Singlet 2H -CHz-
Interpretation:
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The downfield chemical shifts of the aromatic protons are characteristic of a pyridine ring. The

distinct signals for the hydroxymethyl group's methylene (-CHz) and hydroxyl (-OH) protons are
also clearly identifiable. The hydroxyl proton's chemical shift can be variable and may broaden
or exchange with D20.

3C NMR Spectroscopy

The 3C NMR spectrum reveals the number of unique carbon environments in the molecule.

13C NMR Data Summary (Predicted)

Chemical Shift (8) ppm Assighment
~160 C4

~150 C6

~133 Cc2

~125 C5

~122 C3

~117 -CN

~62 -CH2-

Interpretation:

The chemical shifts of the pyridine ring carbons are in the expected aromatic region. The
carbon of the nitrile group (-CN) appears in a characteristic downfield region. The upfield signal
corresponds to the carbon of the hydroxymethyl group (-CHz-).

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and accuracy of the acquired NMR data.
e Sample Preparation:

o Weigh approximately 10-20 mg of 4-(Hydroxymethyl)picolinonitrile.
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o Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-de).
o Add a small amount of tetramethylsilane (TMS) as an internal reference (& 0.00 ppm).
o Transfer the solution to a 5 mm NMR tube.
e 1H NMR Acquisition:
o Use a standard 400 MHz (or higher) spectrometer.
o Acquire the spectrum using a standard pulse program.
o Typical spectral width: -2 to 12 ppm.
o Number of scans: 16-32.
e 13C NMR Acquisition:
o Use a standard 100 MHz (or higher) spectrometer.
o Acquire the spectrum using a proton-decoupled pulse program.
o Typical spectral width: 0 to 220 ppm.
o Number of scans: 1024 or more, due to the low natural abundance of *3C.
» Data Processing:
o Apply Fourier transformation to the Free Induction Decay (FID).
o Phase and baseline correct the spectrum.
o Calibrate the spectrum using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a
molecule. The IR spectrum of 4-(Hydroxymethyl)picolinonitrile displays characteristic
absorption bands for its key functional moieties.
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IR Data Summary

Wavenumber (cm~?) Intensity Assignment

~3400-3200 Broad, Strong O-H stretch (alcohol)

~3100-3000 Medium C-H stretch (aromatic)

~2900 Medium C-H stretch (aliphatic)

~2230 Medium, Sharp C=N stretch (nitrile)

1600, ~1480 Medium C=C and C=N stretch (pyridine
ring)

~1050 Strong C-O stretch (primary alcohol)

Interpretation:

The broad absorption in the 3400-3200 cm~1 region is a definitive indicator of the hydroxyl
group, with the broadening resulting from hydrogen bonding. The sharp peak around 2230
cm~1 is characteristic of a nitrile group. The various C-H, C=C, C=N, and C-O stretches confirm
the presence of the aromatic ring and the primary alcohol functionality.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and simple method for obtaining IR spectra of
solid samples.

e Instrument Preparation:

o Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background
spectrum.

o Sample Application:
o Place a small amount of solid 4-(Hydroxymethyl)picolinonitrile onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact.
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o Data Acquisition:

o Collect the spectrum over a range of 4000-400 cm~2.

o Aresolution of 4 cm~1 is typically sufficient.

o Co-add 16-32 scans to improve the signal-to-noise ratio.
o Data Analysis:

o The resulting spectrum should be analyzed for the presence of characteristic absorption
bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, further confirming its identity.

Mass Spectrometry Data Summary (Electron lonization - EI)

miz Interpretation
134 Molecular ion [M]*
116 [M - H20]*

105 [M - CHOJ*

78 Pyridine fragment

Interpretation:

The molecular ion peak at m/z 134 confirms the molecular weight of 4-
(Hydroxymethyl)picolinonitrile. Common fragmentation patterns for this molecule under El
conditions include the loss of water (H20) from the hydroxymethyl group to give a fragment at
m/z 116, and the loss of a formyl radical (CHO) to yield a fragment at m/z 105. The presence of
a peak at m/z 78 is indicative of the pyridine ring fragment.
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Experimental Protocol for Mass Spectrometry (El-
GCI/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) with Electron lonization (El) is a standard
method for the analysis of volatile and semi-volatile compounds.

e Sample Preparation:

o Prepare a dilute solution of 4-(Hydroxymethyl)picolinonitrile in a volatile organic solvent
(e.g., dichloromethane, ethyl acetate).

o GC Separation:
o Inject a small volume (e.g., 1 pL) of the sample solution into the GC.

o Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for
the elution of the compound.

e MS Detection (El):
o The eluent from the GC is directed into the ion source of the mass spectrometer.
o Use a standard electron energy of 70 eV for ionization.
o Scan a mass range of m/z 40-400.

» Data Analysis:

o ldentify the peak corresponding to 4-(Hydroxymethyl)picolinonitrile in the total ion
chromatogram.

o Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation
pattern.

Workflow Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows for
each spectroscopic technique.
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Caption: Workflow for NMR Spectroscopy.
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Caption: Workflow for IR Spectroscopy (ATR).
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Caption: Workflow for Mass Spectrometry (EI-GC/MS).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and reliable reference
for the characterization of 4-(Hydroxymethyl)picolinonitrile. The combination of NMR, IR,

and Mass Spectrometry confirms the structure and provides the necessary analytical details for
researchers working with this compound. Adherence to the outlined experimental protocols will
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ensure the generation of high-quality, reproducible data, which is fundamental to scientific
integrity and progress in drug development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b3029598?utm_src=pdf-custom-synthesis
https://pubchemlite.lcsb.uni.lu/e/compound/10725391
https://pubchemlite.lcsb.uni.lu/e/compound/10725391
https://www.benchchem.com/product/b3029598#spectroscopic-data-for-4-hydroxymethyl-picolinonitrile-nmr-ir-mass-spec
https://www.benchchem.com/product/b3029598#spectroscopic-data-for-4-hydroxymethyl-picolinonitrile-nmr-ir-mass-spec
https://www.benchchem.com/product/b3029598#spectroscopic-data-for-4-hydroxymethyl-picolinonitrile-nmr-ir-mass-spec
https://www.benchchem.com/product/b3029598#spectroscopic-data-for-4-hydroxymethyl-picolinonitrile-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3029598?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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